Product packaging for Ethyl 6-amino-5-chloronicotinate(Cat. No.:CAS No. 305329-79-7)

Ethyl 6-amino-5-chloronicotinate

Cat. No.: B1524009
CAS No.: 305329-79-7
M. Wt: 200.62 g/mol
InChI Key: DFSATKIZFFMUMG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-chloronicotinate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O2 B1524009 Ethyl 6-amino-5-chloronicotinate CAS No. 305329-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-amino-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSATKIZFFMUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Xenograft Models:to Test Anticancer Activity, Human Cancer Cells Are Implanted into Immunocompromised Mice.sigmaaldrich.comonce Tumors Are Established, the Mice Are Treated with the Compound. the Primary Endpoint is the Measurement of Tumor Volume over Time Compared to a Control Group Treated with a Vehicle.

Methodology Example: Human cancer cells (e.g., A549 lung cancer) are injected subcutaneously into nude mice. After tumors reach a certain size, the mice are randomly assigned to receive daily doses of the compound or a placebo. Tumor size is measured regularly with calipers. At the end of the study, the tumors may be excised and weighed. sigmaaldrich.com

Pharmacokinetic Studies:these Studies Determine the Absorption, Distribution, Metabolism, and Excretion Adme Profile of the Compound in the Animal Model. This Helps to Understand How the Drug is Processed by the Body and Informs Dosing Regimens for Efficacy Studies.

Anti-inflammatory Activity Studies

Derivatives of nicotinic and isonicotinic acid have demonstrated significant potential as anti-inflammatory agents. While direct studies on this compound are limited, research on closely related isonicotinates provides insight into the potential mechanisms and efficacy of this class of compounds.

The primary anti-inflammatory mechanism investigated for analogous isonicotinate (B8489971) compounds is the inhibition of reactive oxygen species (ROS). nih.gov ROS are critical mediators in the inflammatory cascade, and their inhibition is a key target for anti-inflammatory drugs. For instance, studies on isonicotinoyl-based compounds have shown a direct correlation between their structure and their ability to inhibit ROS production by human blood cells. nih.gov Molecular docking studies suggest that these compounds can fit into the active sites of enzymes responsible for producing inflammatory mediators. nih.gov Other related heterocyclic compounds have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are crucial in the metabolic pathway of arachidonic acid that leads to the production of prostaglandins (B1171923) and leukotrienes, key inflammatory mediators. mdpi.com

In vitro studies have been crucial in quantifying the anti-inflammatory potential of isonicotinate derivatives. The inhibitory effect on ROS production is measured by determining the half-maximal inhibitory concentration (IC₅₀). For example, certain isonicotinates have exhibited exceptionally low IC₅₀ values, indicating high potency. One particular isonicotinate of meta-aminophenol was found to be eight times more potent than the standard anti-inflammatory drug, Ibuprofen. nih.gov The manipulation of lipophilicity in these compounds has been shown to positively influence their anti-inflammatory activity. nih.gov

While in vitro results are promising, further in vivo studies are necessary to confirm the therapeutic potential of these compounds in treating inflammatory conditions. nih.govmdpi.com For example, in vivo studies on a pivalate-based Michael compound in carrageenan-induced edema in mice showed a significant reduction in inflammation. mdpi.com

Table 1: In Vitro Anti-inflammatory Activity of Isonicotinate Analogs

Compound % Inhibition (at 25 µg/mL) IC₅₀ (µg/mL)
Isonicotinate of meta-aminophenol (5) 95.9 1.42 ± 0.1
Isonicotinate of para-aminophenol (6) - 8.6 ± 0.5
Isonicotinate with acetyl group (8a) - 19.6 ± 3.4
Isonicotinate with butyryl group (8b) - 3.7 ± 1.7
Ibuprofen (Standard) - 11.2 ± 1.9

Data sourced from a study on isonicotinates containing aminophenol linkers. nih.gov

Antimicrobial and Antibacterial Property Investigations

The structural motif of this compound is found within more complex molecules that have been investigated for their antimicrobial properties. These studies highlight the potential of this chemical scaffold in the development of new antibacterial and antifungal agents.

Research into metal complexes of a related compound, Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, has shown notable antimicrobial activity. mdpi.com These complexes have been tested against a panel of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. mdpi.com The results indicated that the metal complexes generally exhibited higher antimicrobial activity than the parent ligand. mdpi.com Specifically, the Cobalt(II) complex showed significant efficacy against bacteria, while the Chromium(III) complex was highly significant against fungal strains like Candida albicans and Aspergillus flavus. mdpi.com

The antimicrobial mode of action for these types of compounds appears to be linked to their ability to chelate metal ions. In the investigated complexes, the ligand, which contains an amino group, acts as a bidentate ligand, binding to the metal ion through the nitrogen of the amino group and the nitrogen of a cyano group. mdpi.com This chelation is believed to be a key factor in their biological activity. Many antimicrobial agents that are based on amino acid structures act as antagonists in microbial biosynthetic pathways. nih.gov The structural similarity to amino acid intermediates allows them to inhibit crucial enzymes in pathogens. nih.gov

Antitumor and Antiangiogenic Activity Research (as related to analogous compounds)

The development of antitumor and antiangiogenic agents is a significant area of pharmaceutical research, and derivatives of ethyl nicotinate (B505614) have shown promise in this field. chemimpex.com

Research on pyrone- and pyridone-embedded analogs of Cortistatin A, which share structural similarities with nicotinate derivatives, has demonstrated potent antiproliferative activity against human umbilical vein endothelial cells (HUVECs), a key component in angiogenesis. mdpi.com Some of these analogs exhibited IC₅₀ values in the nanomolar range, indicating high potency. mdpi.com Furthermore, in vivo experiments, such as the Matrigel plug assay in mice, confirmed the antiangiogenic activity of these compounds without showing signs of severe toxicity. mdpi.com The potent antitumor activity observed was attributed to the strong inhibition of angiogenesis promoted by the implanted tumors. mdpi.com

In a separate line of research, derivatives of icotinib, which incorporate a 1,2,3-triazole moiety, have shown potent in vitro antitumor activity against non-small-cell lung cancer (NSCLC) cells. nih.gov These compounds were effective against cells expressing both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.gov The mechanism of action involves the inhibition of EGFR, leading to the induction of mitochondrial apoptosis and cell cycle arrest. nih.gov One of the derivative compounds was identified as a potent inhibitor of EGFR with an IC₅₀ value of 1.49 μM. nih.gov

Table 2: Antiproliferative Activity of Pyrone-Embedded Analogs against HUVEC

Compound IC₅₀ (µM)
Analog 7 0.09
Analog 11 0.02

Data sourced from a study on pyrone- and pyridone-embedded analogs of Cortistatin A. mdpi.com

In Vitro Cytotoxicity Assays against Cancer Cell Lines

In vitro cytotoxicity assays are a fundamental first step in the evaluation of a compound's potential as an anticancer agent. These tests determine the ability of a substance to kill or inhibit the growth of cancer cells in a controlled laboratory setting.

Currently, there is no publicly available scientific literature detailing the in vitro cytotoxic effects of this compound against specific cancer cell lines. This indicates a significant gap in the research and a potential opportunity for future investigation. The molecular structure of this compound, featuring a substituted pyridine (B92270) ring, is a common motif in many biologically active compounds, suggesting that such studies could yield interesting results.

In Vivo Xenograft Model Studies in Oncology Research

In vivo xenograft models, where human tumor cells are implanted into immunocompromised animals, represent a critical step in preclinical cancer research. These studies provide a more complex biological system to evaluate the efficacy of a potential drug.

As with in vitro studies, there is a lack of published research on in vivo xenograft model studies specifically involving this compound. However, research on a structurally related compound, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), has shown notable antitumor activity in xenograft models of human non-small cell lung cancer and pancreatic cancer. Oral administration of AEAC led to a significant reduction in tumor growth, highlighting the potential of this class of compounds in an in vivo setting.

Applications in Medicinal Chemistry and Drug Discovery Research

A Versatile Synthetic Building Block

The chemical architecture of Ethyl 6-amino-5-chloronicotinate, characterized by an amino group, a chlorine atom, and an ethyl ester on a pyridine (B92270) ring, provides multiple reactive sites for chemical modification. This versatility allows chemists to readily introduce diverse functional groups and build complex molecular frameworks, making it an invaluable starting material in multi-step synthetic sequences.

Precursor in the Synthesis of Complex Bioactive Molecules

This compound serves as a crucial precursor in the generation of more intricate molecules with potential therapeutic applications. Its ability to undergo various chemical transformations, including nucleophilic substitution and coupling reactions, enables the construction of diverse chemical libraries for high-throughput screening and lead optimization. chemimpex.com The presence of the chlorine atom, for instance, allows for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Intermediate for Therapeutically Relevant Carba Analogues (e.g., flupirtine (B1215404) and retigabine (B32265) scaffolds)

A significant application of this compound is its use as an intermediate in the synthesis of carba analogues of the potassium channel openers flupirtine and retigabine. nih.gov These drugs have been investigated for their neuroprotective and anticonvulsant properties. The synthesis of these analogues often involves the modification of the triaminophenyl scaffold found in the parent drugs to create more oxidation-resistant derivatives. nih.gov Research has demonstrated the synthesis of such analogues starting from 6-aminonicotinic acid, which is a related precursor. nih.gov The goal of these synthetic efforts is to produce compounds with improved metabolic stability and a reduced risk of forming reactive quinoid metabolites, a known issue with the original drugs. nih.gov

Pharmacological Target Engagement and Receptor Modulation Studies

Beyond its role in synthesis, this compound and its derivatives are actively studied for their direct interactions with various pharmacological targets, contributing to our understanding of disease mechanisms and the development of novel therapeutic agents.

Investigations into Enzyme Inhibition Mechanisms

Derivatives of nicotinic acid, the parent class of this compound, are utilized in the study of enzyme interactions. The structural features of these compounds allow them to fit into the active sites of enzymes, potentially modulating their activity. For example, research into carboxylesterase inhibitors has utilized structurally related molecules to understand how to prevent the hydrolysis of certain drugs, thereby improving their efficacy. nih.gov While direct studies on this compound's enzyme inhibition are not extensively detailed in the provided results, the broader class of nicotinic acid derivatives to which it belongs is a subject of such investigations.

Receptor Binding and Antagonism Research (e.g., P2Y12 receptor)

The P2Y12 receptor, a key player in platelet aggregation, is a significant target for antiplatelet therapies. Research has focused on the design and synthesis of novel P2Y12 receptor antagonists based on a bicyclic pyridine scaffold. nih.gov One such antagonist, AZD1283, which is chemically described as Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate, highlights the utility of the nicotinic acid framework in developing potent receptor antagonists. nih.gov The optimization of this lead compound led to the discovery of oral antiplatelet agents with improved drug-like properties. nih.gov This demonstrates the potential of nicotinic acid derivatives in the development of treatments for arterial thrombosis. nih.gov

Modulation of G-protein Coupled Receptors (GPCRs) in Disease Models

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. nih.govnih.gov The modulation of these receptors is central to treating a vast array of diseases. GPCRs are known for their dynamic nature, adopting multiple conformational states that can trigger different downstream signaling pathways. nih.gov The development of conformation-specific drugs that can selectively modulate these receptors holds immense therapeutic promise. nih.gov While direct evidence of this compound's use in GPCR modulation in disease models is not explicitly detailed in the search results, the broader field of medicinal chemistry heavily relies on versatile scaffolds like it to synthesize novel ligands for exploring GPCR biology and developing new therapeutics. The structural features of nicotinic acid derivatives make them suitable candidates for designing ligands that can interact with the orthosteric or allosteric sites of GPCRs.

Structure-Activity Relationship (SAR) Investigations

The systematic investigation of how modifications to the chemical structure of a compound influence its biological activity is a cornerstone of drug discovery. For derivatives of this compound, SAR studies have been instrumental in elucidating the key molecular features required for therapeutic efficacy.

Influence of Substituent Modifications on Biological Potency and Selectivity

The potency and selectivity of compounds derived from this compound are highly sensitive to the nature and position of various substituents. nih.govnih.gov Research has demonstrated that modifications to the pyridine ring, the amino group, and the ester moiety can lead to significant changes in biological activity. For instance, in the development of P2Y12 receptor antagonists, the transition from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide substituent dramatically increased potency. nih.gov Furthermore, the introduction of different groups at various positions can influence the compound's interaction with its biological target, leading to enhanced selectivity and a more desirable therapeutic profile.

Comparative Analysis of Halogen Substituent Effects on Activity

The presence and nature of a halogen atom on the pyridine ring are critical determinants of a compound's biological activity. drugdesign.orgnih.gov Halogen atoms can influence a molecule's properties through various mechanisms, including steric and electronic effects, and their ability to form halogen bonds. drugdesign.org

Role of Ester Group Modifications in Pharmacological Profiles

The ester group in this compound offers a valuable site for modification to fine-tune the pharmacological properties of its derivatives. nih.gov Esterification can influence a compound's solubility, membrane permeability, and metabolic stability, all of which are critical for its in vivo performance. nih.gov

Research on 6-aminonicotinic acid esters as potential anticancer agents revealed that different ester prodrugs exhibited varying levels of activity. nih.gov Specifically, acyloxymethyl and alkoxycarbonyloxymethyl esters were synthesized to act as precursors of 6-amino-NADP+, an inhibitor of 6-phosphogluconate dehydrogenase (6PGD). nih.gov One such derivative, 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate, demonstrated more potent antiproliferative activity than the parent compound, 6-aminonicotinamide (B1662401) (6AN), and exhibited reduced neurotoxicity. nih.gov This underscores the potential of ester modifications to enhance therapeutic efficacy while minimizing off-target effects.

Design and Synthesis of Linker Variations for Optimized Activity

In the context of more complex drug modalities like antibody-drug conjugates (ADCs), the linker connecting the cytotoxic payload to the antibody is a critical component. nih.gov The design and synthesis of linkers with optimized properties are essential for ensuring the stability of the ADC in circulation and the efficient release of the payload at the target site. nih.govnih.gov

Lead Optimization and Pre-clinical Development Research

Following the identification of a promising lead compound through SAR studies, the process of lead optimization aims to further refine its properties to create a viable preclinical candidate.

Rational Design of Derivatives for Improved Therapeutic Efficacy

Rational drug design leverages the understanding of a compound's SAR to guide the synthesis of new derivatives with improved therapeutic properties. nih.govnih.gov This approach was successfully employed in the optimization of ethyl 6-aminonicotinate acyl sulfonamides as P2Y12 receptor antagonists. nih.gov By systematically modifying the structure, researchers were able to develop compounds with enhanced potency and a better separation between the desired antithrombotic effect and off-target bleeding. nih.gov

The table below illustrates the impact of such rational design on key parameters for two optimized compounds.

CompoundAntithrombotic ED50 (μg/kg/min) in dogDose for >3-fold increase in bleeding time (μg/kg/min) in dogTherapeutic Index (TI)
Piperidine (B6355638) 3 (AZD1283) 3.033≥ 10
Azetidine (B1206935) 13 10100≥ 10

Data sourced from a study on the lead optimization of ethyl 6-aminonicotinate acyl sulfonamides. nih.gov

This data demonstrates how rational modifications, such as the exchange of a piperidine for an azetidine ring, can influence the pharmacokinetic and pharmacodynamic properties of a compound, ultimately leading to the selection of a clinical candidate.

In Vitro and In Vivo Biological Profiling Methodologies

The biological evaluation of a new chemical entity like this compound in medicinal chemistry and drug discovery research involves a tiered approach, starting with in vitro assays to determine cellular and biochemical activity, followed by in vivo studies to understand its effects in a whole organism.

In Vitro Profiling Methodologies

In vitro (Latin for "in glass") studies are performed in a controlled environment outside of a living organism, such as in a test tube or a petri dish. These initial screening assays are crucial for identifying and characterizing the biological activity of a compound.

Chemical Compound Information

Table 2: List of Chemical Compounds

Compound Name
1,10-phenanthroline monohydrate
2,5-dimethoxytetrahydrofuran
4-chlorobenzylidenemalononitrile
6-chloronicotinic acid
Benzoylpyridine
Dicyclohexylcarbodiimide
Dimethylaminopyridine
Ethanol
Ethyl 2-amino-5-chloronicotinate
Ethyl 2-amino-6-chloro-5-fluoronicotinate
Ethyl 5-amino-6-chloropicolinate
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Ethyl 6-amino-5-bromonicotinate
Ethyl 6-amino-5-chloronicotinate
Ethyl 6-aminohexanoate
Ethyl 6-chloronicotinate
Ethyl acetoacetate
Methyl 2-amino-6-chloronicotinate
Methyl 2-aminonicotinate
Pyridine (B92270)
Pyrano[2,3-d]pyrimidine

Advanced Spectroscopic, Crystallographic, and Computational Characterization

Computational Chemistry and Molecular Modeling Studies

Molecular Electrostatic Potential (MEP) Surface Generation and Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For analogous compounds, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, MEP analysis has been performed using Density Functional Theory (DFT). researchgate.netnih.gov The MEP map distinguishes regions of varying electrostatic potential through a color spectrum. Typically, red areas indicate negative potential, highlighting sites prone to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. nih.govnih.gov Green regions represent neutral potential.

In these analyses, the negative potential (red) is often concentrated around electronegative atoms like oxygen and nitrogen, particularly the carbonyl oxygen of the ester group and the nitrogen atoms in the pyridine (B92270) ring. nih.govbiointerfaceresearch.com These sites are identified as potential hydrogen-bond acceptors. nih.gov Conversely, the blue regions of positive potential are generally located around hydrogen atoms, especially those of the amino group, marking them as hydrogen-bond donors. nih.gov This distribution of charge is fundamental in predicting how the molecule will interact with other molecules, including biological receptors. biointerfaceresearch.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stability of molecular structures. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the energetic significance of these intramolecular charge transfers.

HOMO-LUMO Energy Gap Calculations and Reactivity Predictions

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry that help determine a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these frontier orbitals (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For related compounds like ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO gap has been calculated using DFT methods. researchgate.netnih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. derpharmachemica.com In one such study, the HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was localized on the nitrophenyl ring, indicating the pathway of intramolecular charge transfer upon excitation. researchgate.net The calculated HOMO-LUMO gap for this analogue was found to decrease in the presence of a solvent like DMSO, suggesting an alteration in reactivity based on the chemical environment. researchgate.net

Below is a table of global quantum chemical identifiers calculated for an analogous pyran derivative, which provides insight into its reactivity. researchgate.net

Parameter Value (eV)
Ionization Potential (I)7.06
Electron Affinity (A)2.54
Hardness (η)2.27
Softness (S)0.45 eV⁻¹
Electrophilicity Index (ω)5.07

This data pertains to the analogous compound ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate.

Molecular Docking Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For the class of 6-aminonicotinate-based compounds, molecular docking studies have been performed to investigate their potential as antagonists for the P2Y12 receptor, a key target in anti-platelet therapies. nih.gov These simulations revealed the likely binding modes of these compounds within the receptor's active site and identified key amino acid residues crucial for binding. nih.gov The studies highlighted that interactions with residues such as Val102, Tyr105, His187, Arg256, and Lys280 are important for achieving high activity. nih.gov The docking results indicated that hydrogen bonding and hydrophobic interactions are the primary forces driving the binding of these compounds to the P2Y12 receptor. nih.gov Such findings are critical for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions and can confirm the rationality of the docking results.

For 6-aminonicotinate-based antagonists of the P2Y12 receptor, MD simulations have been used to validate the binding modes obtained from docking. nih.gov These simulations analyze the fluctuations and movements of the ligand and protein atoms, ensuring that the predicted binding pose is stable. The results from these simulations confirmed the importance of the key amino acid residues identified in the docking studies and helped to compare the binding modes of compounds with varying activities. nih.gov By calculating the binding free energy using methods like MM/GBSA, researchers can further quantify the strength of the interaction, confirming that hydrophobic and hydrogen bond interactions are major contributors to the binding energy. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to identify and analyze different types of intermolecular contacts.

For analogous compounds, such as ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate, Hirshfeld analysis has provided detailed insights into the crystal packing. uni.lu The analysis generates two-dimensional fingerprint plots that quantify the contribution of various interactions to the total surface area. For this analogue, the most significant contributions to the surface contacts were from H···H (34.9%), O···H/H···O (19.2%), C···H/H···C (11.9%), Cl···H/H···Cl (10.7%), and N···H/H···N (10.4%) interactions. uni.lu Red spots on the d_norm surface highlight key hydrogen bonding interactions, such as N—H···O contacts, which often play a crucial role in stabilizing the crystal structure. nih.govnih.gov

A similar analysis on another analogue, ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, showed comparable contributions, with H···H (33.1%), O···H/H···O (16.3%), N···H/H···N (12.1%), Br···H/H···Br (11.5%), and C···H/H···C (10.6%) being the most important. sigmaaldrich.com

Interaction Type Contribution (%) for Chloro-analogue uni.luContribution (%) for Bromo-analogue sigmaaldrich.com
H···H34.933.1
O···H/H···O19.216.3
C···H/H···C11.910.6
Halogen···H/H···Halogen10.7 (Cl)11.5 (Br)
N···H/H···N10.412.1

This data pertains to analogous spirooxindole compounds.

X-ray Diffraction Studies for Solid-State Structural Elucidation (as related to analogous compounds)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. While the crystal structure for Ethyl 6-amino-5-chloronicotinate itself is not detailed in the provided sources, extensive studies on analogous compounds provide valuable structural information.

For instance, the crystal structure of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate reveals that the molecules are linked into dimers by pairs of N—H···O hydrogen bonds, forming ribbon-like structures. nih.govuni.lu In this analogue, the pyran ring adopts a flattened-boat conformation. nih.gov Similarly, the structure of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate shows that molecules are connected into layers by N—H···N and N—H···O hydrogen bonds. sigmaaldrich.com These detailed structural insights, including bond lengths, bond angles, and torsion angles, are fundamental for understanding the physical and chemical properties of these molecules and for validating the results of computational models.

Single Crystal X-ray Diffraction for Absolute Structure Determination

In analogous structures, such as co-crystals of 2-amino-6-chloropyridine (B103851) with various carboxylic acids, X-ray diffraction studies have confirmed the formation of centrosymmetric dimers and other well-defined hydrogen-bonded motifs. researchgate.netnih.gov For instance, the crystal structure of 2-amino-6-chloropyridine itself showcases homosynthons formed by N-H···N hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit a similarly ordered crystalline structure, the specifics of which would be detailed in a crystallographic information file (CIF) upon experimental determination.

A hypothetical data table for the crystallographic parameters of this compound, based on typical values for similar organic compounds, is presented below.

Crystal ParameterHypothetical Value
Chemical FormulaC₈H₉ClN₂O₂
Formula Weight200.62 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)990
Z4
Density (calculated) (g/cm³)1.345

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces, with hydrogen bonding being among the most significant. In the case of this compound, the presence of an amino group (a hydrogen bond donor) and pyridine nitrogen and carbonyl oxygen atoms (hydrogen bond acceptors) allows for the formation of extensive hydrogen-bonding networks.

Studies on related aminopyridine-carboxylic acid systems have shown a strong tendency to form robust supramolecular heterosynthons, where the pyridine nitrogen interacts with a carboxylic acid. acs.orgul.ie While this compound is an ester, the principles of hydrogen bonding remain the same. The amino group can form N-H···O=C hydrogen bonds with the carbonyl oxygen of a neighboring molecule or N-H···N hydrogen bonds with the pyridine nitrogen. These interactions lead to the formation of supramolecular assemblies, such as chains or sheets.

The specific hydrogen bonds that would likely be observed in the crystal structure of this compound are detailed in the table below, including the donor (D), acceptor (A), and the typical distance for such bonds.

Donor (D)Acceptor (A)D-H···A InteractionTypical Distance (Å)
N-H (amino)O=C (carbonyl)Intermolecular2.8 - 3.2
N-H (amino)N (pyridine)Intermolecular2.9 - 3.3
C-H (aromatic)O=C (carbonyl)Intermolecular3.0 - 3.5

These hydrogen bonds, along with weaker interactions such as π-π stacking, dictate the packing of the molecules in the crystal, influencing its physical properties. The analysis of these networks is critical for understanding the stability and behavior of the compound in the solid state. The formation of specific, directional hydrogen bonds is a key principle in crystal engineering, allowing for the design of materials with desired properties. japtronline.comnih.gov

Broader Applications and Future Research Trajectories

Applications in Agrochemical Development

The pyridine (B92270) ring is a core component in numerous agrochemicals, including herbicides, insecticides, and fungicides. numberanalytics.comnih.gov Derivatives of nicotinic acid, a class to which ethyl 6-amino-5-chloronicotinate belongs, are particularly significant in the synthesis of compounds designed to protect crops. nih.gov The strategic placement of substituents on the this compound molecule offers a platform for developing new active ingredients.

Intermediate in Herbicidal Compound Synthesis

Substituted picolinic acids, which share the pyridine core, are a known class of auxin herbicides. nih.gov The development of novel herbicides often involves modifying a core structure to enhance efficacy or broaden the spectrum of controlled weeds. This compound serves as a potential starting material or intermediate for creating new herbicidal compounds. The amino and chloro groups on the ring can be chemically altered to produce complex derivatives, a common strategy in the design of modern agrochemicals. acs.org Research in this area focuses on synthesizing new molecules that can disrupt essential biological processes in weeds, such as amino acid synthesis.

Research into Insecticidal Agent Formulations

Nicotinic acid and its derivatives have a long history in insecticide development, forming the basis for a class of compounds that target the insect nervous system. jocpr.comresearchgate.net The synthesis of new insecticidal agents often involves the esterification and further derivatization of a nicotinic acid backbone to enhance toxicity to specific pests. researchgate.net this compound can be considered a precursor in this context. Its structure can be modified through various chemical reactions to produce novel molecules for screening and evaluation of their insecticidal properties against agricultural pests like aphids and bollworms. jocpr.com

Contributions to Material Science Research

The field of material science consistently seeks new molecular building blocks to create materials with unique properties. Pyridine derivatives are recognized for their utility in synthesizing functional materials, such as conductive polymers and luminescent compounds, owing to the specific electronic characteristics of the pyridine ring. numberanalytics.comresearchgate.net

Exploration in Polymer and Coating Development

The functional groups present on this compound make it a candidate for exploration in polymer science. The amino group, for instance, can react with other monomers to form polymer chains, potentially leading to the development of new polyamides or other condensation polymers. These resulting materials could be investigated for applications in specialized coatings or films where the properties imparted by the pyridine unit, such as thermal stability or specific surface interactions, are desirable.

Synthesis of Advanced Functional Materials

The pyridine substructure is a key component in many functional materials used in electronics and photonics. numberanalytics.comacs.org The development of these advanced materials often relies on the precise, single-step synthesis of highly substituted pyridines. acs.org this compound, as a pre-functionalized pyridine, could serve as a monomer or an additive in the synthesis of such materials. Its incorporation into a larger molecular assembly or polymer matrix could influence the final material's electronic, optical, or catalytic properties, opening avenues for new technologies.

Interdisciplinary Research Potential and Synergies

The true potential of a versatile chemical scaffold like this compound lies in its ability to bridge different scientific disciplines. Its role as a functionalized building block places it at the intersection of organic synthesis, agrochemical science, and material science. researchgate.net

The synthetic pathways developed to modify this compound for agrochemical research can generate novel structures that may, in turn, exhibit interesting properties for material science applications. For example, a derivative designed for herbicidal activity might possess unique coordination properties, making it a candidate as a ligand in catalysis or as a component in a metal-organic framework (MOF). The study of pyridine derivatives often reveals such synergistic potential, where a molecule developed for one purpose becomes a valuable tool in another. nih.gov This interdisciplinary flexibility ensures that the research into compounds like this compound can lead to unforeseen discoveries and applications.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features/Applications
This compound C₈H₉ClN₂O₂200.62Medicinal chemistry intermediate (e.g., for kinase inhibitors).
Ethyl 6-chloro-5-cyanonicotinateC₉H₇ClN₂O₂210.62High-purity pharmaceutical intermediate.
Methyl 6-chloronicotinateC₇H₆ClNO₂171.58Simpler analog with industrial applications.
Ethyl 5-chloro-6-hydroxynicotinateC₈H₈ClNO₃201.61Lead compound for drug development; potential agrochemical use.

Future Prospects and Identification of Research Gaps

The true potential of this compound lies in its role as a versatile precursor for a range of biologically active molecules. Its chemical structure, featuring an amino group, a chloro substituent, and an ethyl ester on a pyridine ring, offers multiple reactive sites for chemical modification and the construction of more complex fused heterocyclic systems.

Exploration of Undiscovered Therapeutic Modalities

The primary application of this compound to date has been in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This class of compounds has demonstrated a remarkable breadth of biological activities, suggesting that the parent nicotinic acid derivative is a gateway to a wide range of therapeutic interventions.

Future research is poised to expand upon these initial findings. The pyrazolo[3,4-b]pyridine scaffold has shown significant promise in several key therapeutic areas:

Oncology: A significant body of research has focused on the development of pyrazolo[3,4-b]pyridine-based kinase inhibitors. These compounds have shown potent activity against a variety of kinases implicated in cancer progression, including Tropomyosin receptor kinases (TRKs), Monopolar spindle 1 (Mps1) kinase, PIM-1 kinase, and Fibroblast growth factor receptor (FGFR) kinases. rsc.orgnih.govnih.gov The development of new derivatives from this compound could lead to more selective and potent anticancer agents.

Neurodegenerative Diseases: Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated a high affinity for β-amyloid plaques, which are a hallmark of Alzheimer's disease. This opens up avenues for the development of novel diagnostic agents or therapeutic strategies aimed at disrupting plaque formation.

Cardiovascular Diseases: The discovery of pyrazolo[3,4-b]pyridine derivatives as soluble guanylate cyclase (sGC) stimulators presents a promising approach for the treatment of pulmonary hypertension. Further exploration of this scaffold could yield new therapies for a range of cardiovascular conditions.

Antimicrobial and Anti-inflammatory Applications: While less explored, the structural similarity of the core scaffold to other biologically active heterocycles suggests potential for the development of novel antimicrobial and anti-inflammatory agents.

Development of Novel and Efficient Synthetic Routes

The classical and most direct application of this compound is its reaction with hydrazine (B178648) or substituted hydrazines to form the pyrazolo[3,4-b]pyridine ring system. This is a well-established and efficient method for constructing this key heterocyclic core. researchgate.net

However, there are opportunities to develop more novel and efficient synthetic methodologies. Research is ongoing to explore:

Greener Synthetic Approaches: The development of one-pot or multi-component reactions that minimize the use of hazardous reagents and solvents is a key area of focus.

Catalytic Methods: The use of transition metal catalysts could facilitate novel C-C and C-N bond formations, allowing for the introduction of greater molecular diversity.

Flow Chemistry: The application of continuous flow technologies could enable more controlled, scalable, and safer production of key intermediates and final compounds.

A significant research gap exists in the direct functionalization of the this compound molecule beyond the cyclization reaction. Exploring reactions that selectively target the chloro or amino groups prior to cyclization could lead to a wider range of novel scaffolds.

In-depth Mechanistic Studies of Biological Activities

To advance the development of drugs derived from this compound, a deeper understanding of their mechanism of action is crucial. For the promising pyrazolo[3,4-b]pyridine derivatives, this involves:

Structural Biology: Co-crystallization of active compounds with their protein targets (e.g., kinases, enzymes) can provide detailed insights into the specific molecular interactions that drive their biological effects. This information is invaluable for structure-based drug design.

Cellular and Molecular Biology Assays: A comprehensive suite of in vitro assays is needed to elucidate the downstream signaling pathways affected by these compounds. This includes investigating their effects on cell proliferation, apoptosis, and other key cellular processes.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for optimizing their drug-like characteristics and predicting their behavior in vivo.

A key research gap is the lack of extensive mechanistic studies on many of the reported bioactive pyrazolo[3,4-b]pyridine derivatives. While initial screening may identify promising hits, a more thorough investigation is required to validate their therapeutic potential.

Translational Research Opportunities for Drug Development

The promising in vitro and, in some cases, in vivo data for pyrazolo[3,4-b]pyridine derivatives highlight significant translational research opportunities. The path from a promising lead compound to a clinically approved drug is long and complex, but the foundation laid by research utilizing this compound as a starting material is strong.

Key areas for future translational research include:

Lead Optimization: Medicinal chemistry efforts will focus on modifying the pyrazolo[3,4-b]pyridine scaffold to improve potency, selectivity, and pharmacokinetic properties.

Preclinical Development: Promising candidates will need to undergo extensive preclinical testing, including in vivo efficacy studies in relevant animal models of disease, as well as comprehensive safety and toxicology assessments.

Biomarker Development: The identification of predictive biomarkers will be crucial for selecting patient populations most likely to respond to these targeted therapies, particularly in the context of oncology.

The table below summarizes some of the key research findings for bioactive compounds derived from pyrazolo[3,4-b]pyridine scaffolds, which are accessible through the use of this compound.

Therapeutic TargetCompound ClassKey Research Findings
Kinases (TRK, Mps1, PIM-1, FGFR) Pyrazolo[3,4-b]pyridinesPotent and selective inhibition of various cancer-related kinases, leading to reduced tumor growth in preclinical models.
β-Amyloid Pyrazolo[3,4-b]pyridinesHigh binding affinity to β-amyloid plaques, suggesting potential as diagnostic or therapeutic agents for Alzheimer's disease.
Soluble Guanylate Cyclase (sGC) Pyrazolo[3,4-b]pyridinesStimulation of sGC, leading to vasodilation and demonstrating potential for the treatment of pulmonary hypertension.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.